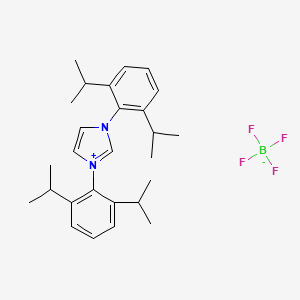

1,3-Bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium tetrafluoroborate

Vue d'ensemble

Description

“1,3-Bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium tetrafluoroborate” is a chemical compound with the molecular formula CHBFN . It has an average mass of 476.401 Da and a monoisotopic mass of 476.298584 Da .

Synthesis Analysis

The synthesis of this compound is related to the field of homogeneous catalysis . The synthesis of similar compounds, such as 1,3-bis(2,6-diisopropylphenyl)imidazolinium chloride, involves the alkylation of aniline, an industrial chemical that is available in bulk . This approach is cost-effective and modular .Molecular Structure Analysis

The empirical formula of this compound is C27H39BF4N2 . It is related to the compound 4,5-Dihydro-1,3-bis(2,6-diisopropylphenyl)imidazolium tetrafluoroborate, also known as N,N′-Bis(2,6-diisopropylphenyl)dihydroimidazolium tetrafluoroborate or SIPr-HBF4 .Chemical Reactions Analysis

This compound is part of the N-heterocyclic carbene (NHC) ligands, which are tremendously valuable in homogeneous catalysis . They are involved in various cross-coupling reactions, including N–C, O–C, C–Cl, C–Br, C–S, and C–H bond cross-couplings .Physical And Chemical Properties Analysis

The compound is a solid . It is related to the compound 1,3-Diisopropylimidazolium tetrafluoroborate, which has a melting point of 62-79 °C .Applications De Recherche Scientifique

Single Electron Transfer Reagent and Organic Transformations

This compound has been utilized in the formation of an imidazole-based radical, acting as a single electron transfer reagent in various organic transformations. This includes activation of aryl-halide bonds, alkene hydrosilylation, and catalytic reduction of CO2 to methoxyborane, all conducted at ambient temperature and pressure (Das et al., 2020).

N-Heterocyclic Carbene Precursor and Complexation Studies

The compound serves as a precursor for N-heterocyclic carbene (NHC) generation, leading to the formation of elusive free bisimino-N-heterocyclic carbene and its rearrangement through C–C coupling. This showcases its potential in creating novel organometallic complexes (Liu et al., 2013).

[3 + 2]-Dipolar Cycloaddition Reactions

It's applied in [3 + 2]-dipolar cycloaddition reactions with alkynes, nitriles, and alkenes bearing electron-withdrawing groups, forming stable NHC-boryl-substituted triazoles, tetrazoles, and triazolidines (Merling et al., 2012).

Catalytic Applications in C−C and C−N Bond Formation

The compound has catalytic applications, notably in Suzuki-type C−C coupling and room-temperature C−N bond formation using aryl halides. This highlights its role in facilitating complex organic synthesis processes (Dastgir et al., 2010).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Orientations Futures

Given the tremendous importance of NHC ligands in homogeneous catalysis, it is expected that this new class of NHCs will find rapid and widespread application . The synthesis of these compounds hinges upon cost-effective, modular alkylation of aniline, an industrial chemical that is available in bulk . This generality of approach in ligand design is demonstrated through the facile synthesis of other ligands that differ in steric properties and N-wingtip arrangement .

Propriétés

IUPAC Name |

1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-1-ium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37N2.BF4/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;2-1(3,4)5/h9-21H,1-8H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTJNPOPDNJTGKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC(C)C1=C(C(=CC=C1)C(C)C)N2C=C[N+](=C2)C3=C(C=CC=C3C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37BF4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80472569 | |

| Record name | 1,3-Bis[2,6-di(propan-2-yl)phenyl]-1H-imidazol-3-ium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium tetrafluoroborate | |

CAS RN |

286014-25-3 | |

| Record name | 1,3-Bis[2,6-di(propan-2-yl)phenyl]-1H-imidazol-3-ium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tris[2-(2,4-difluorophenyl)pyridine]iridium(III)](/img/structure/B1313308.png)

acetic acid](/img/structure/B1313310.png)